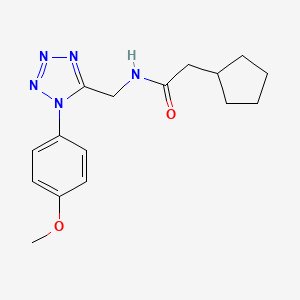
2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. It is comprised of a cyclopentyl group, a methoxyphenyl group, a tetrazolyl group, and an acetamide moiety, which together provide a distinctive framework for its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can be accomplished through a multi-step synthesis involving the following reactions:
Formation of Tetrazole Ring: : The first step involves synthesizing the tetrazole ring from appropriate nitriles and azides under acidic conditions.
Methoxyphenyl Incorporation: : The 4-methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Acetamide Formation: : The cyclopentyl acetamide is formed by acylation of the amine group using acetyl chloride or acetic anhydride.
Industrial Production Methods
In an industrial setting, the synthesis could be optimized for scale by employing continuous flow reactors, enhancing the efficiency and yield. The use of catalysts like palladium in cross-coupling reactions, high-pressure reaction vessels, and automated reaction monitoring are common practices to ensure consistency and quality.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the methoxy group or the tetrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction typically occurs at the acetamide or the tetrazole, often using agents like lithium aluminium hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various sites on the molecule, facilitated by reagents like sodium hydroxide or sulfuric acid.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Sodium hydroxide, sulfuric acid.
Major Products
Oxidation: : Carboxylic acids, aldehydes.
Reduction: : Alcohols, amines.
Substitution: : Various substituted derivatives depending on the reaction conditions and substrates used.
科学的研究の応用
2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is utilized in:
Chemistry: : As an intermediate in organic synthesis.
Biology: : As a probe for biological systems due to its unique structure.
Medicine: : Potential pharmaceutical applications for its binding properties and bioactivity.
Industry: : As a precursor or additive in manufacturing specialized polymers or materials.
作用機序
The compound exerts its effects through interaction with specific molecular targets, often involving hydrogen bonding, π-π stacking, and hydrophobic interactions. The tetrazole ring can engage in coordination with metal ions or active sites of enzymes, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-cyclopentyl-N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)acetamide: : Differing by the presence of a methyl group instead of a methoxy group.
2-cyclopentyl-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide: : Substituted with a chlorine atom.
2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide: : Substituted with a fluorine atom.
Uniqueness
This compound stands out due to its structural complexity, potential for chemical modifications, and diverse applications in various scientific fields.
特性
IUPAC Name |
2-cyclopentyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-8-6-13(7-9-14)21-15(18-19-20-21)11-17-16(22)10-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFZWXBTDAYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














